

Technical Guide: Solubility of Flutamide-d7 in Organic Solvents

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Flutamide-d7** in organic solvents. It includes quantitative data, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways and experimental workflows.

A Note on Deuterated Compounds: Specific quantitative solubility data for **Flutamide-d7** is not extensively published. However, the physicochemical properties of a deuterated compound are generally very similar to its non-deuterated counterpart. Therefore, the solubility data for Flutamide is presented herein as a close and reliable approximation for **Flutamide-d7**.

Quantitative Solubility Data

The solubility of Flutamide, the non-deuterated analogue of **Flutamide-d7**, has been determined in a variety of organic solvents. The data is summarized in the tables below for easy comparison.

Table 1: Solubility of Flutamide in Common Organic Solvents



Solvent	Solubility (mg/mL)	Temperature (°C)	Notes
Dimethyl Sulfoxide (DMSO)	~ 30	Room Temperature	-
Ethanol	~ 30	Room Temperature	-
Dimethylformamide (DMF)	~ 30	Room Temperature	-
Methanol	Soluble	Not Specified	Flutamide-d7 is also reported as soluble in methanol.
Ethanol	50	Not Specified	With heat as needed. [1]
Acetone	Soluble	Not Specified	-
Ethyl Acetate	Soluble	Not Specified	-
Chloroform	Soluble	Not Specified	-
Ether	Soluble	Not Specified	-

Table 2: Mole Fraction Solubility of Flutamide in Various Solvents at Different Temperatures[2]



Solvent	Temperature (K)	Mole Fraction (x1)
Dimethyl Sulfoxide (DMSO)	323.15	5.120 x 10 ⁻³
N,N-Dimethylformamide (DMF)	323.15	4.150 x 10 ⁻³
Acetone	323.15	3.280 x 10 ⁻³
2-Ethoxyethanol	323.15	2.890 x 10 ⁻³
2-Methoxyethanol	323.15	2.350 x 10 ⁻³
Ethyl Acetate	323.15	2.010 x 10 ⁻³
Methyl Acetate	323.15	1.650 x 10 ⁻³
Ethanol	323.15	1.320 x 10 ⁻³
Methanol	323.15	1.180 x 10 ⁻³
Dichloromethane	308.15	9.800 x 10 ⁻⁴
Ethanediol	323.15	3.510 x 10 ⁻⁵

The general order of Flutamide's mole fraction solubility in the tested mono-solvents is: Ethanediol < Dichloromethane < Methanol < Ethanol < Methyl Acetate < Ethyl Acetate < 2-Methoxyethanol < 2-Ethoxyethanol < Acetone < DMF < DMSO[2]. The solubility of Flutamide generally increases with an increase in temperature[2].

Experimental Protocols for Solubility Determination

A common and reliable method for determining the equilibrium solubility of a compound is the shake-flask saturation method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Principle

An excess amount of the solute (**Flutamide-d7**) is added to a specific volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the solution to reach equilibrium, creating a saturated solution. After equilibration, the undissolved solid is



removed, and the concentration of the dissolved solute in the supernatant is determined by a suitable analytical technique, such as HPLC.

Materials and Equipment

- Flutamide-d7 (solid)
- Organic solvents (HPLC grade)
- Glass vials with screw caps
- Thermostatic shaker or incubator
- Magnetic stirrer and stir bars
- Centrifuge
- Syringe filters (e.g., 0.22 μm or 0.45 μm PVDF)
- · Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Analytical balance

Step-by-Step Procedure

- Preparation of Saturated Solution:
 - 1. Accurately weigh an excess amount of **Flutamide-d7** and add it to a glass vial. The excess solid should be clearly visible.
 - 2. Pipette a known volume of the desired organic solvent into the vial.
 - 3. Seal the vial tightly to prevent solvent evaporation.
 - 4. Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).



- 5. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.
- Sample Separation:
 - 1. After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.
 - 2. To separate the supernatant from the undissolved solid, centrifuge the vial at a moderate speed.
 - 3. Carefully withdraw an aliquot of the clear supernatant using a syringe.
 - 4. Filter the supernatant through a syringe filter (e.g., $0.22 \mu m$) into a clean vial. This step is crucial to remove any remaining microscopic particles.[3]
- Sample Analysis by HPLC:
 - 1. Prepare a series of standard solutions of **Flutamide-d7** with known concentrations in the chosen solvent.
 - 2. Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
 - 3. Inject the standard solutions and the diluted sample solution into the HPLC system.
 - 4. Develop a suitable HPLC method. A reversed-phase C18 column is often used, with a mobile phase such as a mixture of acetonitrile and a phosphate buffer.[4] Detection can be performed using a UV detector at a wavelength where Flutamide shows strong absorbance (e.g., ~300 nm).
 - 5. Record the peak areas from the chromatograms.
- Calculation of Solubility:
 - 1. Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.



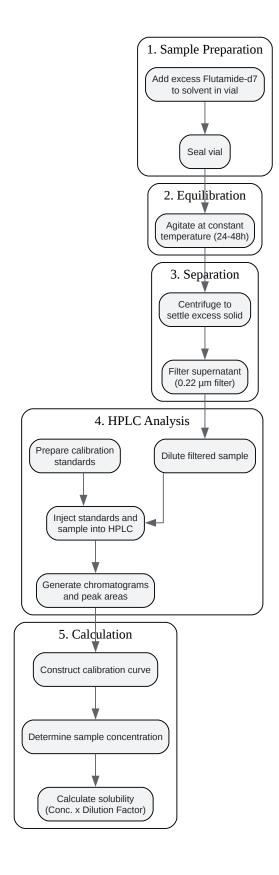
- 2. Determine the concentration of the diluted sample solution from the calibration curve.
- 3. Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of **Flutamide-d7** in the solvent at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask and HPLC method for determining solubility.





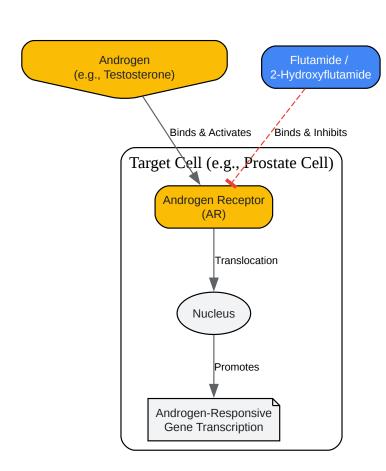
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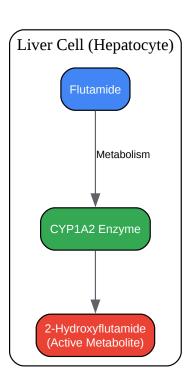
Caption: Workflow for determining solubility via the shake-flask method and HPLC analysis.



Simplified Signaling Pathway of Flutamide

Flutamide is a non-steroidal antiandrogen. Its mechanism of action involves competitive inhibition of the androgen receptor. It is also a prodrug, being metabolized in the liver to its more active form, 2-hydroxyflutamide, primarily by the cytochrome P450 enzyme CYP1A2.[5] [6][7]





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Caption: Flutamide's mechanism as an androgen receptor antagonist and its metabolism.

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